(Bromomethyl)cyclopentane

Catalog No.
S686420
CAS No.
3814-30-0
M.F
C6H11Br
M. Wt
163.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Bromomethyl)cyclopentane

CAS Number

3814-30-0

Product Name

(Bromomethyl)cyclopentane

IUPAC Name

bromomethylcyclopentane

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

InChI

InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2

InChI Key

XYZUWOHEILWUID-UHFFFAOYSA-N

SMILES

C1CCC(C1)CBr

Canonical SMILES

C1CCC(C1)CBr

(Bromomethyl)cyclopentane is an organic compound with the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol. It features a five-membered cyclopentane ring with a bromomethyl group (-CH₂Br) attached. This compound is characterized by its colorless liquid state at room temperature and is primarily used as an intermediate in organic synthesis. Its structure allows for various

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), or amines (NH₂). For example, when reacted with sodium hydroxide, it can yield cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentylamine .
  • Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, (bromomethyl)cyclopentane can undergo elimination to form cyclopentene. This reaction typically involves heating the compound in the presence of a strong base.

These reactions highlight its utility in synthesizing more complex organic molecules.

While specific biological activity data for (bromomethyl)cyclopentane is limited, compounds containing bromomethyl groups are often studied for their potential antimicrobial and anticancer properties. The reactivity of the bromine atom may contribute to biological interactions, although further research is needed to elucidate its specific effects on biological systems .

Several methods are employed for synthesizing (bromomethyl)cyclopentane:

  • Bromination of Cyclopentylmethanol: This method involves treating cyclopentylmethanol with hydrobromic acid and an oxidizing agent like sulfuric acid. The reaction proceeds as follows:
    C5H9CH2OH+HBrC5H9CH2Br+H2O\text{C}_5\text{H}_9\text{CH}_2\text{OH}+\text{HBr}\rightarrow \text{C}_5\text{H}_9\text{CH}_2\text{Br}+\text{H}_2\text{O}
  • Radical Bromination: Cyclopentane can be reacted with bromine in the presence of light or a radical initiator. This method typically yields a mixture of products but can be refined to isolate (bromomethyl)cyclopentane through purification techniques .
  • Industrial Production: In industrial settings, bromination of cyclopentane using bromine or hydrogen bromide in controlled environments ensures high yield and purity .

(Bromomethyl)cyclopentane serves as an essential intermediate in organic synthesis, particularly in the preparation of:

  • Organogermanium compounds.
  • Various pharmaceuticals and agrochemicals.
  • Complex organic molecules through nucleophilic substitution and elimination reactions .

Its unique structure allows chemists to explore diverse synthetic pathways.

Studies on interaction mechanisms involving (bromomethyl)cyclopentane often focus on its role as a reactive intermediate. For instance, it has been utilized in synthesizing organogermanium compounds through reactions with Grignard reagents, showcasing its ability to participate in organometallic chemistry. Further research into its interactions could reveal additional applications in medicinal chemistry.

(Bromomethyl)cyclopentane can be compared with several similar compounds, each possessing unique structural characteristics:

CompoundStructure TypeNotable Features
(Bromomethyl)cyclohexaneSix-membered ringSimilar reactivity but larger ring size
(Bromomethyl)cyclobutaneFour-membered ringMore strain and higher reactivity
(Bromomethyl)cyclopropaneThree-membered ringHighly strained and reactive
1,1-Bis(bromomethyl)cyclopropaneThree-membered ringContains two bromomethyl groups, increasing reactivity

Uniqueness: The five-membered structure of (bromomethyl)cyclopentane provides a balance between stability and reactivity compared to its more strained counterparts like cyclobutane and cyclopropane. This makes it particularly valuable as an intermediate in organic synthesis while maintaining a manageable level of reactivity .

This comprehensive overview highlights the significance of (bromomethyl)cyclopentane within organic chemistry and its potential applications across various fields.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (60%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (60%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Bromomethylcyclopentane

Dates

Last modified: 08-15-2023

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